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Compound of Interest

Compound Name: Tebufenozide

Cat. No.: B1682728 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Tebufenozide (N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide) is a synthetic,

nonsteroidal insecticide belonging to the diacylhydrazine class.[1][2] It is renowned for its highly

specific mode of action as an ecdysone agonist, mimicking the natural insect molting hormone,

20-hydroxyecdysone (20E).[1][3] This mechanism grants it high efficacy against a narrow

spectrum of insect pests, primarily targeting the larval stages of the order Lepidoptera (moths

and butterflies).[4]

Upon ingestion, tebufenozide binds to the ecdysone receptor, initiating a premature and

incomplete molting process that is ultimately lethal. This targeted action, coupled with its low

toxicity to non-target organisms, led to its recognition with a Presidential Green Chemistry

Award. This guide provides an in-depth technical overview of tebufenozide, covering its

mechanism of action, physicochemical and toxicological properties, relevant experimental

protocols, and its environmental profile.

Chemical Structure:

IUPAC Name: N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide

CAS Number: 112410-23-8
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Molecular Formula: C₂₂H₂₈N₂O₂

Molar Mass: 352.48 g·mol⁻¹

Mechanism of Action: Ecdysone Signaling Pathway
The insect molting process is meticulously regulated by the steroid hormone 20-

hydroxyecdysone (20E). 20E exerts its effects by binding to a heterodimeric nuclear receptor

complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP) proteins. This

ligand-receptor binding event triggers a downstream transcriptional cascade, activating a

hierarchy of genes responsible for orchestrating the complex morphological and physiological

changes associated with molting.

Tebufenozide functions by usurping this natural hormonal pathway. As a potent agonist, it

binds to the ligand-binding domain of the EcR protein, effectively mimicking the action of 20E.

However, unlike the native hormone which is released in controlled pulses and subsequently

cleared, tebufenozide is persistent and binds strongly to the receptor.

This persistent activation of the EcR/USP complex leads to the continuous expression of

"early" response genes that initiate apolysis (the separation of the old cuticle). Crucially, it

prevents the down-regulation of these genes and the subsequent expression of "late" response

genes, which are necessary for the final stages of molting, such as cuticle formation,

sclerotization, and ecdysis (shedding of the old cuticle). The result is a precocious, incomplete,

and lethal molt, where the larva ceases to feed and becomes trapped within its old cuticle.
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Caption: Ecdysone signaling pathway and the intervention point of tebufenozide.
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Quantitative Data
The following tables summarize key quantitative data for tebufenozide, providing a reference

for its physical, chemical, and toxicological characteristics.

Table 1: Physicochemical Properties of Tebufenozide

Property Value Reference(s)

IUPAC Name
N-tert-butyl-N'-(4-
ethylbenzoyl)-3,5-
dimethylbenzohydrazide

Molecular Formula C₂₂H₂₈N₂O₂

Molar Mass 352.478 g/mol

Physical State
Off-white powder / crystalline

solid
,

Melting Point 191 - 191.5 °C

Water Solubility 0.83 mg/L

Environmental Half-Life (Soil)
Photolytic: 98 days; Field:

~100 days (sandy loam)
,

| Environmental Half-Life (Water) | Photolytic: 67 days | |

Table 2: Toxicological Profile of Tebufenozide
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Test Organism Endpoint Value Reference(s)

Rat (Oral) LD₅₀ >5000 mg/kg bw

Rat (Dermal) LD₅₀ >5000 mg/kg bw

Rat (Inhalation) LC₅₀ >4.3 mg/L

Mouse (Oral) LD₅₀ >5000 mg/kg bw

Rat (2-year diet) NOAEL 4.8 mg/kg bw/day

Mouse (18-month

diet)
NOAEL 7.8 mg/kg bw/day

Bobwhite Quail (Oral) LD₅₀ >2150 mg/kg

Aquatic Invertebrates LC₅₀ 0.3 - 3.8 mg/L

| Fish | LC₅₀ | 2.2 - 6.5 mg/L | |

Table 3: Efficacy Against Target Lepidopteran Pests

Target Pest
Species

Endpoint
Value
(Concentration)

Reference(s)

Anticarsia
gemmatalis (larvae)

LC₅₀ 3.86 mg/mL ,

Anticarsia gemmatalis

(larvae)
LC₉₀ 12.16 mg/mL ,

Cydia pomonella

(eggs)
LC₅₀

Lower than

methoxyfenozide

| Spodoptera littoralis (larvae)| LC₅₀ | 294.70 ppm (2nd instar, analogue) | |

Experimental Protocols
Detailed methodologies are crucial for assessing the activity and efficacy of ecdysone agonists.

The following sections outline core experimental protocols.
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Reporter Gene Assay for Ecdysone Agonist Activity
This in vitro assay is used to quantify the ability of a compound to activate the EcR/USP

receptor complex and initiate gene transcription. It is a common high-throughput screening

method.

Principle: Insect or mammalian cells are co-transfected with plasmids expressing the EcR and

USP genes. A third "reporter" plasmid is also introduced, containing a reporter gene (e.g.,

luciferase or β-galactosidase/lacZ) under the control of an ecdysone-responsive element

(EcRE). When an ecdysone agonist like tebufenozide is added, it binds to the expressed

EcR/USP complex, which then binds to the EcRE and drives the expression of the reporter

gene. The resulting signal (light or color change) is proportional to the agonist activity.

Detailed Methodology:

Cell Culture: Maintain a suitable cell line (e.g., insect Sf-9, Drosophila S2, or mammalian

HEK293T) in the appropriate growth medium.

Plasmid Construction: Obtain or construct expression vectors for the target insect's EcR and

USP genes. Construct a reporter vector containing multiple copies of an EcRE upstream of a

minimal promoter driving a reporter gene (e.g., pGL3-Luciferase).

Transfection: Co-transfect the cells with the EcR, USP, and reporter plasmids using a

suitable transfection reagent (e.g., lipofectamine). A plasmid expressing a coactivator like

Taiman may also be included to enhance sensitivity.

Compound Treatment: After 24 hours of incubation to allow for protein expression, replace

the medium with fresh medium containing various concentrations of tebufenozide (or other

test compounds) dissolved in a solvent like DMSO. Include a positive control (20E) and a

negative control (solvent only).

Incubation: Incubate the treated cells for another 24-48 hours.

Signal Quantification:

For Luciferase: Lyse the cells and add a luciferase substrate. Measure the resulting

luminescence using a luminometer.
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For β-galactosidase (lacZ): Lyse the cells and add a substrate like ONPG. Measure the

colorimetric change (yellow color) using a spectrophotometer.

Data Analysis: Normalize the reporter activity to cell viability if necessary. Plot the response

against the compound concentration and fit to a dose-response curve to determine the EC₅₀

value (the concentration that elicits 50% of the maximal response).
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Reporter Gene Assay Workflow

1. Cell Culture
(e.g., HEK293T, Sf-9)
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- EcR Expression Vector
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3. Incubation (24h)
(Allow protein expression)

4. Compound Treatment
(Add Tebufenozide dilutions)

5. Incubation (24-48h)
(Allow reporter expression)

6. Cell Lysis & Substrate Addition

7. Signal Measurement
(Luminometry)

8. Data Analysis
(Calculate EC50)
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Caption: Workflow for a typical reporter gene assay to screen for ecdysone agonists.
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In Vivo Larval Bioassay
This assay directly evaluates the insecticidal efficacy of tebufenozide on target larvae.

Principle: Larvae of a target species are fed a diet treated with known concentrations of the test

compound. Mortality, growth inhibition, and morphological defects are recorded over time to

determine lethal concentrations (e.g., LC₅₀).

Detailed Methodology:

Insect Rearing: Maintain a healthy, synchronized colony of the target insect (e.g., Anticarsia

gemmatalis, Spodoptera littoralis) under controlled conditions (temperature, humidity,

photoperiod).

Diet Preparation: Prepare a standard artificial diet for the insect species.

Compound Application: Dissolve tebufenozide in a suitable solvent (e.g., acetone) to create

a stock solution. Make serial dilutions to achieve the desired final concentrations. Incorporate

a precise volume of each dilution into the molten artificial diet and mix thoroughly before the

diet solidifies. A control diet should be prepared with the solvent alone.

Experimental Setup:

Dispense the treated and control diets into individual wells of a multi-well plate or small

petri dishes.

Select larvae of a specific instar (e.g., 2nd or 3rd) and weight.

Place one larva into each well/dish.

Ensure a sufficient number of replicates (e.g., 30 larvae) for each concentration and the

control.

Incubation: Maintain the larvae under standard rearing conditions for a defined period (e.g.,

7-10 days).

Data Collection: Record mortality daily. At the end of the experiment, assess sublethal effects

such as failed molting, reduced weight gain, or paralysis.
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Data Analysis: Use probit analysis or logistic regression to calculate the LC₅₀ and LC₉₀

values, which represent the concentrations required to cause 50% and 90% mortality,

respectively.

In Vivo Larval Bioassay Workflow

1. Prepare Artificial Diet

3. Incorporate Dilutions
into Diet Aliquots

2. Create Tebufenozide
Serial Dilutions

4. Dispense Treated Diet
into Assay Trays

5. Infest Each Well with
a Single Larva

6. Incubate under
Controlled Conditions

7. Daily Mortality Assessment

8. Probit Analysis
(Calculate LC50)

Click to download full resolution via product page

Caption: Workflow for an in vivo dietary bioassay to determine tebufenozide toxicity.
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Selectivity, Environmental Fate, and Resistance
Target Selectivity and Non-Target Effects
A key feature of tebufenozide is its high selectivity for lepidopteran insects. Analogs like RH-

5849 are effective on dipterans, but tebufenozide itself is poorly active against other insect

orders like Diptera and Coleoptera. This selectivity is attributed to differences in the ligand-

binding pocket of the ecdysone receptor among different insect orders.

Tebufenozide exhibits very low toxicity to vertebrates, including mammals, birds, and fish. It is

also considered safe for most non-target and beneficial insects, such as bees and predatory

insects like Chrysoperla carnea. Studies on soil invertebrates like earthworms have shown no

adverse effects even at concentrations 100 times the expected environmental concentration.

Environmental Fate
Tebufenozide is not highly persistent in the environment. Its degradation is influenced by

photolysis and microbial action. In field studies, its half-life in sandy loam soil is approximately

100 days. The compound shows low potential to bioaccumulate in organisms.

Mechanisms of Resistance
As with any insecticide, resistance to tebufenozide can develop in target populations. The

primary mechanisms identified include:

Target Site Modification: Mutations in the EcR gene can alter the binding pocket, reducing

the affinity of tebufenozide for its target.

Metabolic Resistance: Enhanced activity of metabolic enzymes, such as cytochrome P450

monooxygenases, can lead to faster detoxification of the compound.

Reduced Penetration/Increased Efflux: Changes in the insect's cuticle can reduce

penetration. More significantly, overexpression of ATP-binding cassette (ABC) transporters

can actively pump the insecticide out of the cells, preventing it from reaching its target

receptor.

Conclusion
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Tebufenozide stands as a landmark in the development of selective insecticides. Its mode of

action as a potent nonsteroidal agonist of the ecdysone receptor provides highly effective

control of key lepidopteran pests while presenting a favorable safety profile for non-target

organisms and the environment. Its specificity makes it an invaluable tool for Integrated Pest

Management (IPM) programs and a subject of continued interest for fundamental research into

insect endocrinology and for the rational design of new insect growth regulators. A thorough

understanding of its mechanism, quantitative effects, and potential for resistance is essential

for its responsible and sustainable use in both agricultural and research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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